molecular formula C5H3BrN2O B8036851 6-Bromopyrazine-2-carbaldehyde CAS No. 1197227-82-9

6-Bromopyrazine-2-carbaldehyde

Cat. No. B8036851
CAS RN: 1197227-82-9
M. Wt: 186.99 g/mol
InChI Key: RNJXCGCZAXKCOL-UHFFFAOYSA-N
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Description

6-Bromopyrazine-2-carbaldehyde is a chemical compound with the linear formula C5H3BrN2O . It is a yellow solid and is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .


Synthesis Analysis

6-Bromopyrazine-2-carbaldehyde is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . It has also been used in the synthesis of porphyrins .


Molecular Structure Analysis

The molecular structure of 6-Bromopyrazine-2-carbaldehyde was investigated in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr, and Xe matrices . The intermolecular interactions in the crystal were evaluated by means of Hirshfeld analysis, which revealed that the most important interactions are weak and of the H … N, H … O, H … H, H … Br, and Br … Br types .


Physical And Chemical Properties Analysis

6-Bromopyrazine-2-carbaldehyde is a yellow solid . It has a molecular weight of 187 and its IUPAC name is 6-bromopyrazine-2-carbaldehyde .

Safety and Hazards

6-Bromopyrazine-2-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-bromopyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-5-2-7-1-4(3-9)8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJXCGCZAXKCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301943
Record name 6-Bromo-2-pyrazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrazine-2-carbaldehyde

CAS RN

1197227-82-9
Record name 6-Bromo-2-pyrazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197227-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-pyrazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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